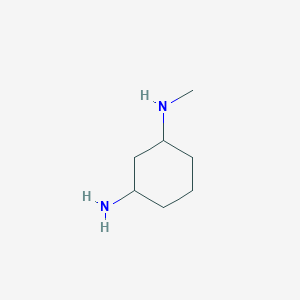

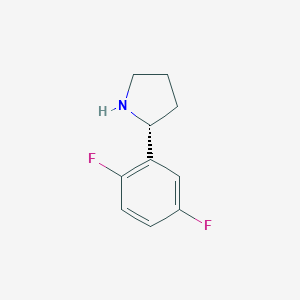

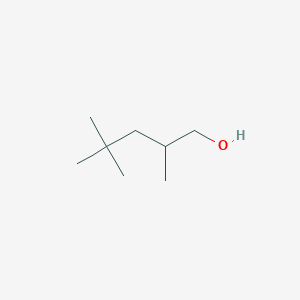

![molecular formula C19H30N5O10P B058962 [[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate CAS No. 1280130-08-6](/img/structure/B58962.png)

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The molecule of interest is a complex organic compound, potentially related to nucleotide analogues, cyclic carbonates, and phosphonate derivatives. Its synthesis and properties could be significant for various applications in chemistry and materials science, though excluding drug use and dosage considerations as requested.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step chemical reactions, starting from simpler molecules. For example, the synthesis of six-membered cyclic carbonate monomers through disproportionation of 1,3-bis(alkoxycarbonyloxy)propanes in the presence of catalysts like colloidal silica or Sn(II) stearate has been demonstrated as a useful method for preparing cyclic carbonates (Rokicki, Kowalczyk, & Gliński, 2000).

Molecular Structure Analysis

The analysis of molecular structure often involves spectroscopic methods such as MALDI-TOF mass spectrometry, as applied in the study of polymers derived from cyclic carbonates. These techniques allow for the detailed characterization of molecular structures, including the arrangement of atoms and functional groups within the molecule (Rokicki, Kowalczyk, & Gliński, 2000).

Chemical Reactions and Properties

Chemical reactions involving the molecule likely encompass a range of transformations, including cyclization, acylation, and coupling reactions. For instance, cross-coupling reactions have been utilized to create acyclic nucleotide analogues from 2-amino-6-C-substituted purines, demonstrating the versatility of these methodologies in synthesizing complex organic molecules (Česnek, Hocek, & Holý, 2000).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and molecular weight, are crucial for their practical applications. These properties can be influenced by the molecule's structural features, such as the presence of cyclic carbonate groups, which may affect their behavior in biological systems or material applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for further functionalization, are key to understanding the molecule's utility. For example, the stability of alkyl monocarbonates in aqueous solutions indicates their potential for use in various chemical syntheses and applications (Kim et al., 1998).

Wissenschaftliche Forschungsanwendungen

Nucleobase and Nucleoside Analogues in Medicinal Chemistry

Nucleobase and nucleoside analogues, including compounds with heteroaryl substituents like furanyl and thienyl groups, are crucial in the development of antiviral, antitumor, antimycobacterial, and antiparkinsonian medications. The structural modification of nucleobases and nucleosides, such as introducing heteroaryl substituents, significantly impacts their biological activities. This demonstrates the compound's relevance in drug design, emphasizing the importance of bioisosteric replacement and structure-activity relationship studies in discovering compounds with optimized activity and selectivity (Ostrowski, 2022).

Organic Carbonates in Green Chemistry

Organic carbonates, including linear and cyclic carbonates, play a vital role in green chemistry. They are utilized in synthesizing monomers, polymers, surfactants, plasticizers, and as fuel additives. The production methods for these carbonates have evolved to include greener alternatives that avoid toxic phosgenation, highlighting the trend towards environmentally friendly synthesis routes. This indicates the compound's potential involvement in sustainable chemical processes and the importance of exploring non-phosgene methods for organic carbonate synthesis (Shukla & Srivastava, 2017).

Carbon Dioxide Fixation and Conversion

The fixation and conversion of CO2 into cyclic and cage-type metal carbonates is an area of increasing interest. This process represents an innovative approach to utilizing CO2, a greenhouse gas, to create value-added products such as metal carbonates with diverse molecular structures. This application is crucial for environmental chemistry and sustainable development, indicating the compound's relevance in efforts to mitigate climate change and harness CO2 for chemical synthesis (Sołtys-Brzostek et al., 2017).

Ring-Opening Polymerization

Polycarbonates synthesized via ring-opening polymerization (ROP) of cyclic carbonates have garnered attention for their potential as green alternatives to conventional materials. The focus on controlling polymer properties, such as molecular weight and copolymer compositions, underscores the significance of cyclic carbonates in polymer science. This aligns with the broader goal of CO2 utilization and the development of sustainable materials, highlighting the compound's importance in material science and engineering (Baki, Dib, & Sahin, 2022).

Eigenschaften

CAS-Nummer |

1280130-08-6 |

|---|---|

Produktname |

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

Molekularformel |

C19H30N5O10P |

Molekulargewicht |

519.4 g/mol |

IUPAC-Name |

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m0/s1 |

InChI-Schlüssel |

JFVZFKDSXNQEJW-AWEZNQCLSA-N |

Isomerische SMILES |

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |

SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

Kanonische SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

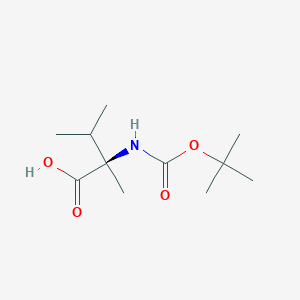

![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)

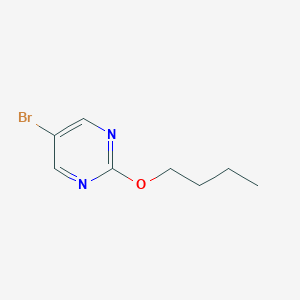

![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)

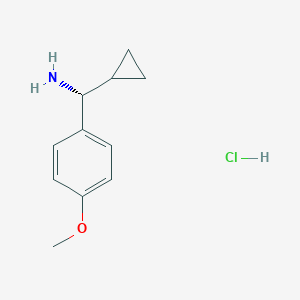

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)